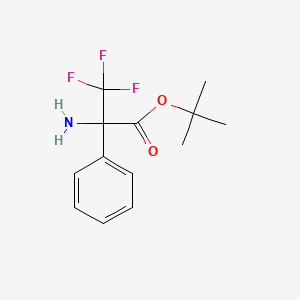

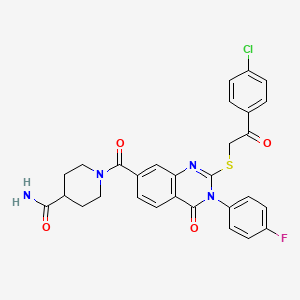

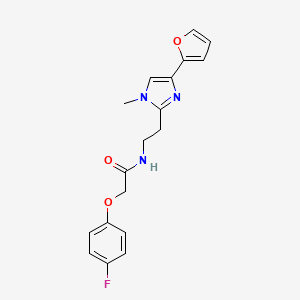

![molecular formula C19H17ClFN3O4S B2537004 2-(6-chloro-4-(2-fluorophenyl)-1,1-dioxido-2H-benzo[e][1,2,3]thiadiazin-2-yl)-1-morpholinoethanone CAS No. 1428372-10-4](/img/structure/B2537004.png)

2-(6-chloro-4-(2-fluorophenyl)-1,1-dioxido-2H-benzo[e][1,2,3]thiadiazin-2-yl)-1-morpholinoethanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

This compound is a complex organic molecule with the molecular formula C23H19ClFN3O3S . It contains several functional groups, including a benzothiadiazine ring, a fluorophenyl group, and a morpholinoethanone group .

Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various spectroscopic techniques. For instance, the 1H-NMR and 13C-NMR spectra can provide information about the hydrogen and carbon environments in the molecule . The IR spectrum can give insights into the functional groups present .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be inferred from its molecular structure. For example, the presence of electronegative atoms like fluorine and oxygen suggests that it may have polar characteristics .Aplicaciones Científicas De Investigación

Antimicrobial and Antitubercular Activities

Synthesis and Biological Activity : Some synthesized fluorinated benzothiazolo imidazole compounds, including those with morpholino and fluorophenyl groups, have been shown to exhibit promising antimicrobial activity. These compounds were synthesized through various chemical reactions involving chloroanilines, morpholino, and other agents, indicating the potential for structural analogs of the specified compound to possess antimicrobial or antitubercular properties (Sathe et al., 2011).

Synthesis of Pharmaceutical Intermediates

Efficient Synthesis of Pharmaceutical Compounds : Research on the efficient synthesis of NK(1) receptor antagonist Aprepitant showcases the use of related morpholine derivatives in the pharmaceutical industry. This process involves stereoselective synthesis techniques, highlighting the relevance of similar chemical structures in developing orally active medications (Brands et al., 2003).

Anticancer Research

Novel Sulfonamide Derivatives with Cytotoxic Activity : Studies on sulfonamide derivatives incorporating morpholino phenyl groups have identified compounds with significant cytotoxic activity against cancer cell lines, suggesting the potential for compounds with similar structures to be used in cancer research and therapy (Ghorab et al., 2015).

Anti-inflammatory and Analgesic Activities

Synthesis and Evaluation of Anti-inflammatory Compounds : Research into the synthesis of benzofuranyl imidazo[2,1-b][1,3,4]thiadiazoles, including those with morpholine groups, has shown that certain substitutions can enhance anti-inflammatory and analgesic activities. This indicates the utility of structurally related compounds in the development of new therapeutic agents (Jadhav et al., 2008).

Direcciones Futuras

Propiedades

IUPAC Name |

2-[6-chloro-4-(2-fluorophenyl)-1,1-dioxo-1λ6,2,3-benzothiadiazin-2-yl]-1-morpholin-4-ylethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17ClFN3O4S/c20-13-5-6-17-15(11-13)19(14-3-1-2-4-16(14)21)22-24(29(17,26)27)12-18(25)23-7-9-28-10-8-23/h1-6,11H,7-10,12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNRNVUAQUZJXQG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(=O)CN2N=C(C3=C(S2(=O)=O)C=CC(=C3)Cl)C4=CC=CC=C4F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17ClFN3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

437.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(6-chloro-4-(2-fluorophenyl)-1,1-dioxido-2H-benzo[e][1,2,3]thiadiazin-2-yl)-1-morpholinoethanone | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

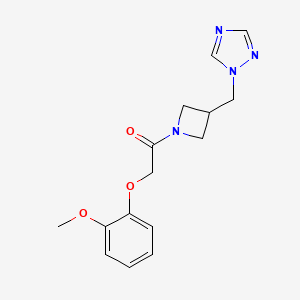

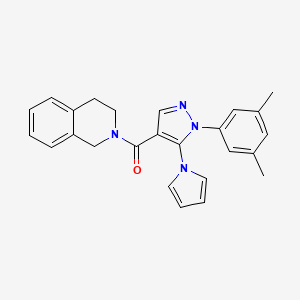

![(E)-N-benzyl-3-[4-(4-tert-butylphenoxy)-3-nitrophenyl]-2-cyanoprop-2-enamide](/img/structure/B2536936.png)

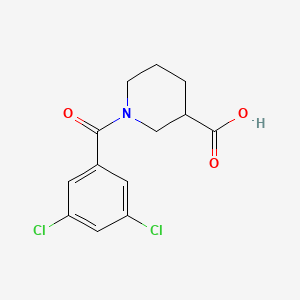

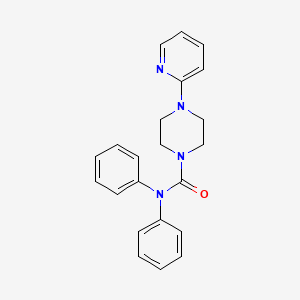

![4-(3-amino-1-benzofuran-2-yl)-7,8-dihydrocyclopenta[g]chromen-2(6H)-one](/img/structure/B2536941.png)

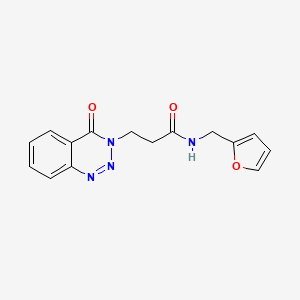

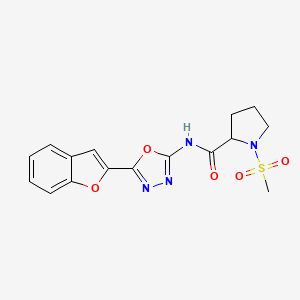

![Methyl 3-[2-[[(E)-3-(2-chloropyridin-4-yl)prop-2-enoyl]amino]propan-2-yl]-1,2-oxazole-4-carboxylate](/img/structure/B2536944.png)